Competitive Inhibition Potency (Ki) of 6β-HPOA Relative to C6-Oxygenated Congeners in Human Placental Aromatase
In a single head‑to‑head study using the [1β,2β‑³H]‑androstenedione tritium‑exchange assay with human placental microsomes, 6β‑HPOA (6β‑OOH) exhibited a competitive inhibition constant (Ki) of 7.5 µM, ranking it as the weakest competitive inhibitor among the four C‑6 oxygenated congeners tested [1]. The descending potency order was 6‑oxo (Ki = 2.5 µM) > 6β‑OH (Ki = 5.0 µM) > 6α‑OOH (Ki = 6.5 µM) > 6β‑OOH (Ki = 7.5 µM) [1]. While 6β‑HPOA is a 3‑fold weaker competitive binder than 6‑oxoandrostenedione, this metric alone understates its value, because competitive inhibition is not its primary differentiation—irreversible inactivation is (see Item 3).
| Evidence Dimension | Competitive inhibition constant (Ki) for human placental aromatase |
|---|---|
| Target Compound Data | Ki = 7.5 µM (6β-OOH-androstenedione) |
| Comparator Or Baseline | 6-oxo-androstenedione: Ki = 2.5 µM; 6β-OH-androstenedione: Ki = 5.0 µM; 6α-OOH-androstenedione: Ki = 6.5 µM; Natural substrate androstenedione: Km ≈ 14 nM (separate study [2]) |
| Quantified Difference | 6β-OOH Ki is 3.0× higher (weaker) than 6-oxo Ki; 1.5× higher than 6β-OH Ki; 1.15× higher than 6α-OOH Ki; ~536‑fold higher than the Km of androstenedione. |
| Conditions | Human term placental microsomes; [1β,2β-³H]-androstenedione substrate; tritium-exchange to ³H₂O assay (Thompson & Siiteri method); pH and temperature not explicitly specified in abstract but standard for the cited method. |
Why This Matters
The Ki value defines the concentration window required for competitive occupancy; researchers designing competition/occupancy experiments must account for the fact that 6β-HPOA requires ~1.15‑fold higher concentration than its 6α-epimer and ~3‑fold higher than 6‑oxo to achieve equivalent competitive binding, yet its unique inactivation property (Item 3) makes it the compound of choice when irreversible inhibition is desired.
- [1] Tan L, Hrycay EG, Matsumoto K. Synthesis and properties of the epimeric 6-hydroperoxyandrostenediones, new substrates/inhibitors of human placental aromatase. J Steroid Biochem. 1983;19(3):1329-1338. doi:10.1016/0022-4731(83)90159-0 View Source
- [2] Thompson EA Jr, Siiteri PK. Utilization of oxygen and reduced nicotinamide adenine dinucleotide phosphate by human placental microsomes during aromatization of androstenedione. J Biol Chem. 1974;249(17):5364-5372. View Source
